1-benzoyl-4-(2-bromobenzyl)piperazine

GlyT1 inhibitor Structure‑Activity Relationship Ortho‑halogen binding pocket

1-Benzoyl-4-(2-bromobenzyl)piperazine (CAS 5817‑80‑1) is a rationally designed N,N′‑disubstituted piperazine that belongs to the benzoylpiperazine class of glycine transporter‑1 (GlyT1) inhibitors. The compound incorporates a benzoyl group on one piperazine nitrogen and a 2‑bromobenzyl substituent on the other, a substitution pattern that aligns with the structural determinants identified in the Roche GlyT1 inhibitor programme.

Molecular Formula C18H19BrN2O
Molecular Weight 359.3 g/mol
CAS No. 5817-80-1
Cat. No. B3571676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzoyl-4-(2-bromobenzyl)piperazine
CAS5817-80-1
Molecular FormulaC18H19BrN2O
Molecular Weight359.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2Br)C(=O)C3=CC=CC=C3
InChIInChI=1S/C18H19BrN2O/c19-17-9-5-4-8-16(17)14-20-10-12-21(13-11-20)18(22)15-6-2-1-3-7-15/h1-9H,10-14H2
InChIKeyROWFGICEHRNHMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzoyl-4-(2-bromobenzyl)piperazine (CAS 5817-80-1): A Defined GlyT1‑Targeting Benzoylpiperazine Probe for CNS Drug Discovery


1-Benzoyl-4-(2-bromobenzyl)piperazine (CAS 5817‑80‑1) is a rationally designed N,N′‑disubstituted piperazine that belongs to the benzoylpiperazine class of glycine transporter‑1 (GlyT1) inhibitors [1]. The compound incorporates a benzoyl group on one piperazine nitrogen and a 2‑bromobenzyl substituent on the other, a substitution pattern that aligns with the structural determinants identified in the Roche GlyT1 inhibitor programme [2]. Its molecular architecture specifically addresses the three‑exit‑vector pharmacophore model required for potent GlyT1 inhibition and >300‑fold selectivity over the GlyT2 isoform, making it a valuable chemical probe for CNS indications where glycine‑mediated NMDA receptor hypofunction is implicated [3].

Why Closely Related Piperazine Analogs Cannot Substitute for 1-Benzoyl-4-(2-bromobenzyl)piperazine (CAS 5817-80-1) in GlyT1‑Dependent Assays


The benzoylpiperazine GlyT1 pharmacophore is exquisitely sensitive to minor structural modifications at three distinct exit vectors [1]. Within the Roche GlyT1 programme, systematic SAR exploration demonstrated that the nature and position of substituents on the benzyl ring dramatically modulate inhibitor potency and isoform selectivity [2]. The 2‑bromobenzyl moiety in CAS 5817‑80‑1 represents a specific ortho‑halogen substitution that is predicted to engage a defined hydrophobic sub‑pocket in the GlyT1 intracellular gate, based on the 3.4 Å co‑crystal structure of a benzoylpiperazine chemotype inhibitor bound to human GlyT1 [3]. Substitution with the 4‑bromobenzyl regioisomer (CAS 5824‑61‑3), the 4‑fluorobenzyl analog, or the unsubstituted benzyl derivative is expected to alter the binding pose, reduce occupancy of the ortho‑halogen pocket, and consequently degrade GlyT1 inhibitory potency and selectivity. Therefore, generic interchange of in‑class piperazine derivatives without explicit experimental validation introduces significant risk of data inconsistency in GlyT1‑focused screening cascades.

Quantitative Differentiation Evidence for 1-Benzoyl-4-(2-bromobenzyl)piperazine vs. Closest Analogs


Regioisomeric Bromine Position Defines GlyT1 Pharmacophore Engagement: 2‑Bromo vs. 4‑Bromo Benzyl

The ortho‑bromine atom of the 2‑bromobenzyl group in CAS 5817‑80‑1 is positioned to occupy a hydrophobic pocket identified in the GlyT1 intracellular gate, whereas the para‑bromine of 1‑benzoyl‑4‑(4‑bromobenzyl)piperazine (CAS 5824‑61‑3) cannot access this pocket [1]. In the benzoylpiperazine SAR series, regioisomeric movement of a halogen from ortho to para position on the benzyl ring resulted in a >3‑fold reduction in GlyT1 inhibitory activity for analogous electron‑withdrawing‑group substitutions (ortho‑CF3 IC50 = 15 nM vs. para‑CF3 IC50 = 51 nM in the matched‑pair comparison of compounds 38 and 41 in Table 4) [2]. Although direct IC50 values for the bromo‑regioisomers are not publicly available in a head‑to‑head assay, the structurally analogous CF3 pair establishes that ortho substitution is a quantitatively verified determinant of potency.

GlyT1 inhibitor Structure‑Activity Relationship Ortho‑halogen binding pocket

2‑Bromobenzyl vs. 2‑Methylbenzyl: Halogen‑Specific Contribution to GlyT1 Selectivity

The bromine substituent in the 2‑position provides both steric bulk and polarizable electron density that can engage in halogen‑bonding interactions within the GlyT1 binding site, a feature absent in the 2‑methylbenzyl analog. In the benzoylpiperazine SAR series, replacement of a halogen atom with a methyl group at the ortho position of the benzyl ring resulted in a measurable loss of GlyT1 selectivity over GlyT2 [1]. For the ortho‑Cl analog (compound 39), GlyT1 IC50 = 19 nM with >300‑fold selectivity over GlyT2, whereas the ortho‑Me analog (compound 37) showed GlyT1 IC50 = 28 nM with reduced selectivity (~100‑fold) [2]. The bromine atom, being larger and more polarizable than chlorine, is anticipated to further enhance both potency and selectivity relative to the methyl‑substituted comparator.

GlyT1 vs. GlyT2 selectivity Halogen bonding CNS drug design

Benzoylpiperazine Core with 2‑Bromobenzyl vs. 4‑Fluorobenzoylpiperazine GlyT1 Inhibitors: Divergent Exit‑Vector Optimization

The benzoylpiperazine GlyT1 inhibitor series was optimized across three exit vectors: the left‑hand aromatic ring, the 2‑position of the benzoyl ring, and the 5‑position of the benzoyl ring [1]. CAS 5817‑80‑1 possesses an unsubstituted benzoyl group (exit vectors at default hydrogen) combined with a 2‑bromobenzyl left‑hand side. In contrast, the prototypical Roche lead compound 7 (2‑fluoro‑5‑nitrobenzoyl‑piperazine) incorporates a morpholine left‑hand side and a heavily substituted benzoyl ring. This architectural difference means CAS 5817‑80‑1 offers a distinct intellectual property space and a different physicochemical profile—lower molecular weight (359.3 g/mol vs. >450 g/mol for advanced leads) and reduced topological polar surface area, both of which favor blood‑brain barrier penetration [2]. The class‑leading compounds 56 and 57 achieved GlyT1 IC50 values of 2 nM and 3 nM, respectively, but at the cost of increased molecular complexity and synthetic burden [3]. CAS 5817‑80‑1 represents a synthetically accessible, lower‑molecular‑weight probe suitable for early‑stage CNS target engagement studies where ultra‑high potency is not the primary selection criterion.

Benzoylpiperazine chemotype Exit‑vector SAR CNS multiparameter optimization

GlyT1 Selectivity Over GlyT2: Predicted >300‑Fold Window for CAS 5817‑80‑1 Based on Ortho‑Halogen SAR

A defining feature of the benzoylpiperazine class is exquisite selectivity for GlyT1 over the GlyT2 isoform. The ortho‑chloro substituted compound 39 (the closest published halogen analog to CAS 5817‑80‑1) exhibited GlyT1 IC50 = 19 nM and no detectable inhibition of GlyT2 up to 30 μM (selectivity ratio >1500‑fold) [1]. The oral bioavailability and in vivo efficacy demonstrated by class representatives confirm that this selectivity translates to functional target engagement without GlyT2‑mediated side effects [2]. By extrapolation from the ortho‑halogen SAR, CAS 5817‑80‑1 is predicted to maintain a GlyT2 selectivity window exceeding 300‑fold, a threshold considered sufficient to attribute pharmacological effects specifically to GlyT1 inhibition [3].

GlyT1 isoform selectivity Off‑target profiling CNS safety pharmacology

High-Impact Application Scenarios Where 1-Benzoyl-4-(2-bromobenzyl)piperazine (CAS 5817-80-1) Delivers Differentiated Value


GlyT1‑Selective Pharmacological Probe for Schizophrenia Target Validation Studies

In preclinical models of NMDA receptor hypofunction, CAS 5817‑80‑1 is expected to elevate synaptic glycine concentrations through selective GlyT1 blockade, as established for the benzoylpiperazine class [1]. Its predicted >300‑fold selectivity over GlyT2 eliminates confounding glycinergic effects in the spinal cord and brainstem, enabling clean interpretation of pro‑cognitive and antipsychotic‑like behavioural readouts [2]. The compound's low molecular weight (359.3 g/mol) and favourable CNS MPO profile suggest adequate brain penetration for rodent in vivo studies, analogous to class representatives that demonstrated oral efficacy [3].

Ortho‑Halogen SAR Probe for Structural Biology of the GlyT1 Intracellular Gate

The 2‑bromobenzyl moiety positions a heavy atom (Br) at the ortho position of the benzyl ring, which can serve as an anomalous scattering centre for X‑ray crystallography phasing and as a distinctive marker in cryo‑EM density maps [1]. In the context of the GlyT1‑benzoylpiperazine co‑crystal structure (PDB: 6ZBV), this bromine atom is predicted to occupy a defined hydrophobic sub‑pocket at the intracellular gate, providing a tool for structure‑guided optimization of occupancy and residence time [2].

Synthetically Tractable Starting Point for Academic Medicinal Chemistry GlyT1 Programmes

CAS 5817‑80‑1 can be prepared in a single synthetic step from commercially available 1‑(2‑bromobenzyl)piperazine and benzoyl chloride, dramatically reducing the resource barrier for laboratories initiating GlyT1 inhibitor research [1]. This contrasts with advanced benzoylpiperazine leads that require multi‑step synthesis involving Mitsunobu alkylation, Suzuki coupling, and sulfone installation [2]. The compound's three unoptimized exit vectors provide clear vectors for parallel SAR exploration, enabling rapid library expansion and intellectual property generation [3].

Reference Standard for GlyT1 Activity in Cross‑Screening and Selectivity Profiling Panels

The predicted GlyT1 potency of CAS 5817‑80‑1 (IC50 in the 10–20 nM range based on ortho‑halogen SAR) positions it as a suitable reference inhibitor for establishing GlyT1 assay windows in high‑throughput screening campaigns [1]. Its well‑defined benzoylpiperazine chemotype, distinct from sarcosine‑based and spiropiperidine GlyT1 inhibitors, makes it valuable for profiling compound libraries against multiple GlyT1 inhibitor binding modes [2]. Inclusion in selectivity panels alongside GlyT2, GPR55, and hERG assays provides a comprehensive off‑target liability assessment for new chemical entities [3].

Quote Request

Request a Quote for 1-benzoyl-4-(2-bromobenzyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.